![molecular formula C10H9Cl2NO3 B14602070 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-59-8](/img/structure/B14602070.png)
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of reducing agents such as AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would be applicable.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like LiAlH4.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyl hypochlorite for halogenation and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological processes. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hetero-annulated azepines such as:
- Furoazepines
- Thienoazepines
- Pyrroloazepines
- Azoloazepines
Uniqueness
What sets 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one apart is its specific dichloroacetyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
61190-59-8 |
|---|---|
Molecular Formula |
C10H9Cl2NO3 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-(2,2-dichloroacetyl)-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)10(15)13-4-1-2-7-6(9(13)14)3-5-16-7/h3,5,8H,1-2,4H2 |
InChI Key |
ZNKGJTOVAXFYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)N(C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


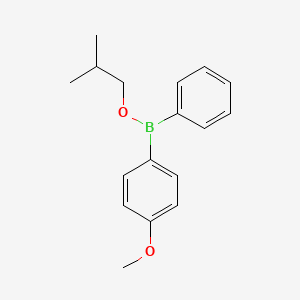
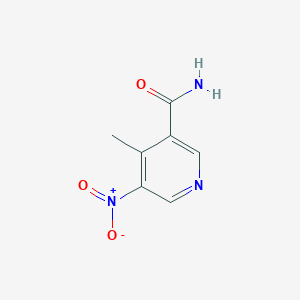
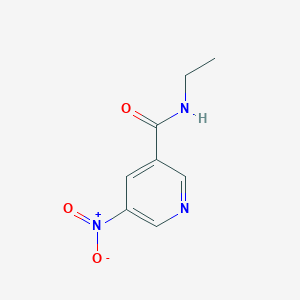

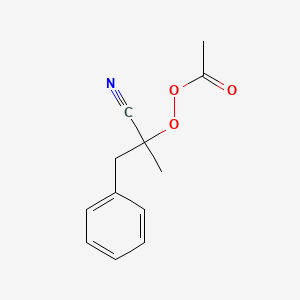

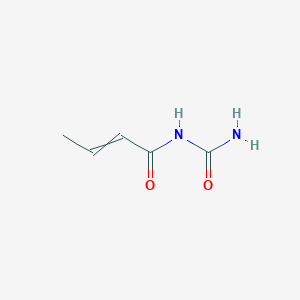

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
